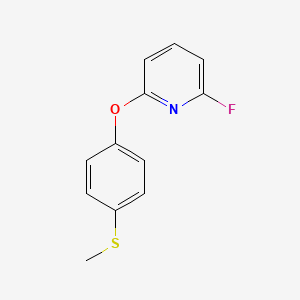
2-Fluoro-6-(4-(methylthio)phenoxy)pyridine
描述
2-Fluoro-6-(4-(methylthio)phenoxy)pyridine is a useful research compound. Its molecular formula is C12H10FNOS and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Fluoro-6-(4-(methylthio)phenoxy)pyridine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyridine derivatives, characterized by the presence of a fluorine atom and a methylthio group. Its chemical structure can be represented as follows:
- Molecular Formula : C12H12FNO2S
- CAS Number : 1342864-15-6
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors.
- Target Interactions : The compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are critical for cell proliferation and differentiation. By inhibiting TRKA, it disrupts downstream signaling pathways such as Ras/Erk and PI3K/Akt, leading to reduced cell survival and increased apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.109 - 0.245 | Induces apoptosis via TRKA inhibition |
| MDA-MB-231 (Breast) | 0.109 - 0.245 | Blocks Ras/Erk signaling pathway |
| HeLa (Cervical) | Not specified | Induces cell cycle arrest |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that derivatives with specific substitutions can inhibit edema formation significantly, suggesting a potential application in treating inflammatory conditions .
Case Studies
- In Vitro Studies : A study conducted on A549 cells revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value ranging from 0.109 µM to 0.245 µM, indicating potent anticancer activity .
- Animal Models : In vivo experiments demonstrated that low doses of the compound effectively suppressed tumor growth without causing significant toxicity. However, higher doses led to hepatotoxicity and nephrotoxicity due to interactions with cytochrome P450 enzymes.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates good stability under laboratory conditions, with minimal degradation over time. It is primarily metabolized by cytochrome P450 enzymes, influencing its bioavailability and efficacy .
属性
IUPAC Name |
2-fluoro-6-(4-methylsulfanylphenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-16-10-7-5-9(6-8-10)15-12-4-2-3-11(13)14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPNAJPTMPZSMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=NC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















